molecular formula C16H16N6O3 B2444398 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034429-69-9

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2444398
M. Wt: 340.343
InChI Key: XFXPZCZOGRUCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is essential for the development and activation of B-cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Scientific Research Applications

Xanthine Oxidase Inhibition

N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, closely related to the queried compound, have been explored as potential xanthine oxidase inhibitors. This research explored the introduction of a tetrazole moiety to serve as an H-bond acceptor, aiming to enhance the interaction with the enzyme and increase inhibitory potency. The most promising compound identified, exhibiting significant potency close to the control substance topiroxostat, acts as a mixed-type inhibitor of xanthine oxidase. This study highlights the potential of tetrazole-containing isonicotinamide derivatives in the design of novel inhibitors for xanthine oxidase, a crucial enzyme implicated in conditions like gout and hyperuricemia (Ting-jian Zhang et al., 2019).

Antimicrobial Activity

Compounds structurally similar to N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide have demonstrated antimicrobial properties. For instance, N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives were synthesized and exhibited notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (S. Ramachandran, 2017).

Corrosion Inhibition

Isonicotinamide derivatives, similar in structure to the queried compound, have been studied as corrosion inhibitors. Specifically, their efficacy in preventing mild steel corrosion in acidic environments was investigated. The studies involved methods like electrochemical polarization, electrochemical impedance spectroscopy, and surface characterization techniques. The results showed that these compounds are effective corrosion inhibitors, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm model (M. Yadav et al., 2015).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-24-8-9-25-15-10-12(6-7-17-15)16(23)19-13-2-4-14(5-3-13)22-11-18-20-21-22/h2-7,10-11H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPZCZOGRUCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

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